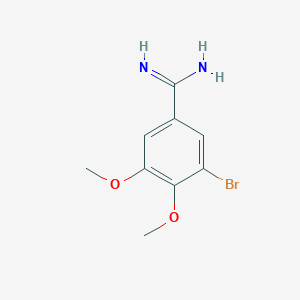
3-Bromo-4,5-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5-dimethoxybenzenecarboximidamide, also known as BDMC, is a chemical compound used in scientific research. It belongs to the class of benzimidazole derivatives and has various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,5-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed that 3-Bromo-4,5-dimethoxybenzenecarboximidamide exerts its therapeutic effects by inhibiting the activity of enzymes involved in cancer cell growth and microbial/fungal proliferation. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to disrupt the cell cycle of cancer cells.
Biochemical and Physiological Effects
3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of various cancer cell lines. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has also been shown to possess antimicrobial and antifungal properties, inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Bromo-4,5-dimethoxybenzenecarboximidamide in lab experiments is its potential therapeutic effects. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to possess anticancer, antimicrobial, and antifungal properties, making it a valuable tool in the study of these diseases. However, one of the limitations of using 3-Bromo-4,5-dimethoxybenzenecarboximidamide is its potential toxicity. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of 3-Bromo-4,5-dimethoxybenzenecarboximidamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for cancer treatment. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to possess anticancer properties, and further studies may reveal its potential as a novel cancer therapy. Another direction is the investigation of its potential as an antimicrobial and antifungal agent. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to inhibit the growth of various microorganisms, and further studies may reveal its potential as a new class of antibiotics.
Conclusion
In conclusion, 3-Bromo-4,5-dimethoxybenzenecarboximidamide is a valuable tool in scientific research due to its potential therapeutic effects. It has been shown to possess anticancer, antimicrobial, and antifungal properties and has various applications in the field of biochemistry and pharmacology. Further studies may reveal its potential as a novel cancer therapy and a new class of antibiotics.
Métodos De Síntesis
3-Bromo-4,5-dimethoxybenzenecarboximidamide can be synthesized by reacting 3-bromo-4,5-dimethoxybenzoic acid with ammonium thiocyanate and sodium nitrite. The reaction takes place in the presence of hydrochloric acid and produces 3-Bromo-4,5-dimethoxybenzenecarboximidamide as a white crystalline powder with a melting point of 205-207°C.
Aplicaciones Científicas De Investigación
3-Bromo-4,5-dimethoxybenzenecarboximidamide has been extensively used in scientific research due to its potential therapeutic effects. It has been shown to possess anticancer, antimicrobial, and antifungal properties. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been used to study the effects of benzimidazole derivatives on the inhibition of cancer cell growth. It has also been used to investigate the potential of benzimidazole derivatives as antimicrobial and antifungal agents.
Propiedades
IUPAC Name |
3-bromo-4,5-dimethoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCAHLEWOCZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=N)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)
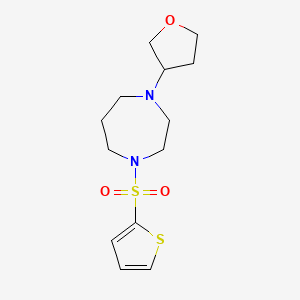
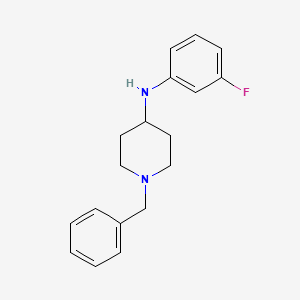
![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide](/img/structure/B2601753.png)
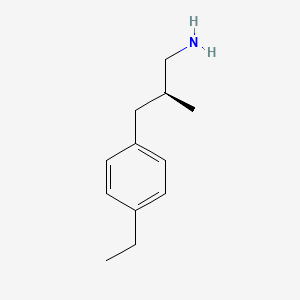
![4-Cyano-1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2601757.png)
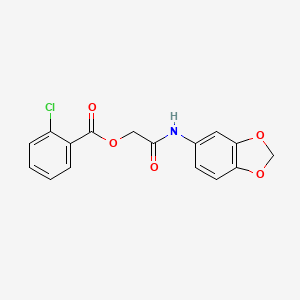
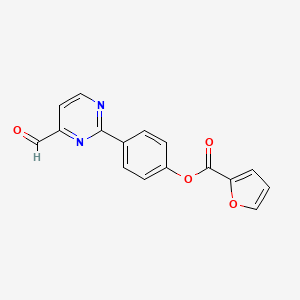
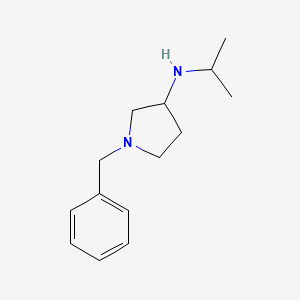
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2601761.png)

![N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2601764.png)
![(E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide](/img/structure/B2601768.png)